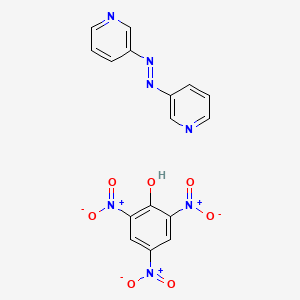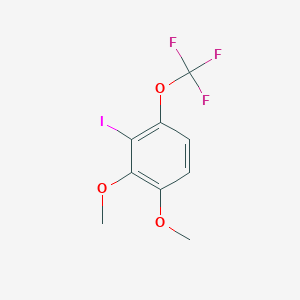
2-(N-(4-chlorophenyl)sulfamoyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(4-chlorophenyl)sulfamoyl)acetic acid is an organic compound with the molecular formula C8H8ClNO4S It is characterized by the presence of a sulfamoyl group attached to an acetic acid moiety, with a 4-chlorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-chlorophenyl)sulfamoyl)acetic acid typically involves the reaction of 4-chlorobenzenesulfonamide with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the sulfonamide attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-(4-chlorophenyl)sulfamoyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(N-(4-chlorophenyl)sulfamoyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(N-(4-chlorophenyl)sulfamoyl)acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. The 4-chlorophenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the sulfamoyl group.
Sulfanilamide: Contains the sulfamoyl group but lacks the 4-chlorophenyl substituent.
Uniqueness
2-(N-(4-chlorophenyl)sulfamoyl)acetic acid is unique due to the combination of the 4-chlorophenyl and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H8ClNO4S |
|---|---|
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)sulfamoyl]acetic acid |
InChI |
InChI=1S/C8H8ClNO4S/c9-6-1-3-7(4-2-6)10-15(13,14)5-8(11)12/h1-4,10H,5H2,(H,11,12) |
Clé InChI |
YJQAMNRIYLUQHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


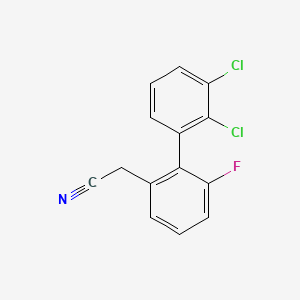
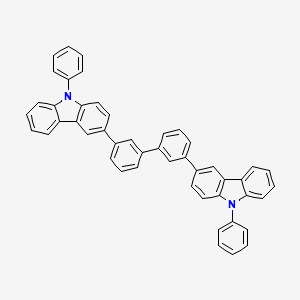
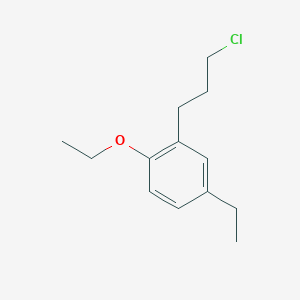
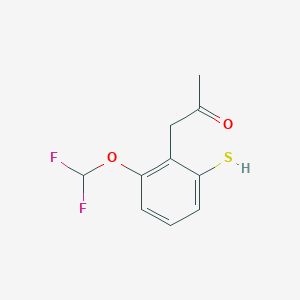
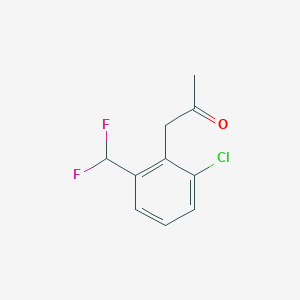

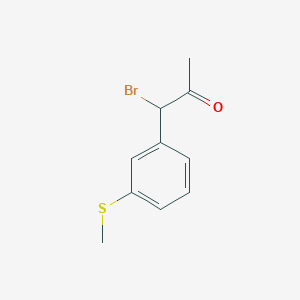
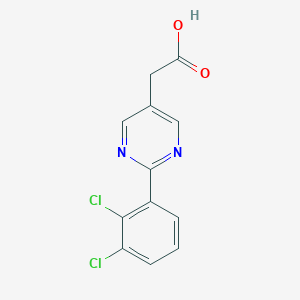

![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
